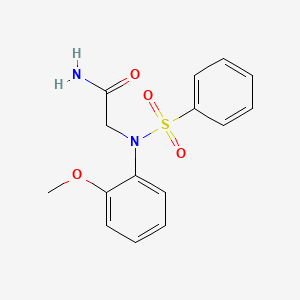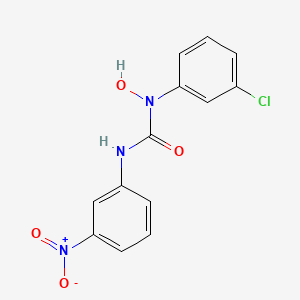
6-(4-benzoyl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-(4-Benzoyl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine and related compounds involves several key steps, including the reaction of appropriate starting materials such as pyrazine or pyridazine derivatives with various reagents to construct the complex molecular framework. For instance, the reaction of 5,6-diphenyl-3-hydrazino-1,2,4-triazine with bis(methylthio)methylene]malononitrile affords intermediates that can undergo further transformations to yield compounds with the desired pyridazine core (Ali, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 6-(4-Benzoyl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine has been determined using techniques such as X-ray crystallography. These analyses reveal the spatial arrangement of atoms within the molecule and provide insights into the compound's conformational preferences. The structural data is critical for understanding the compound's interactions at the molecular level (Hwang et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of 6-(4-Benzoyl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine involves various reactions such as nucleophilic substitution, cyclization, and condensation, leading to the formation of diverse derivatives. These reactions are influenced by the compound's functional groups and the conditions under which the reactions are performed. The ability to undergo a wide range of chemical transformations makes this compound a versatile intermediate in synthetic chemistry (Gaby et al., 2003).
Applications De Recherche Scientifique
Synthesis and Molecular Docking
A range of novel pyridine and fused pyridine derivatives have been synthesized, starting from specific precursors treated with various reagents to afford compounds with potential antimicrobial and antioxidant activity. These compounds underwent in silico molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies, indicating potential therapeutic applications (Flefel et al., 2018).
Biological Activity
Several studies have synthesized and evaluated novel compounds for their potential analgesic, anti-inflammatory, and antihypertensive activities. For instance, a series of compounds were synthesized and tested for their ACE inhibitory activity, identifying specific derivatives as potent inhibitors, suggesting their utility in treating hypertension (Imran & Nayeem, 2016).
Antimicrobial Agents
Research into the synthesis of novel compounds bearing a 5,6-diphenyl-1,2,4-triazine moiety has shown potential antimicrobial agents. These compounds were synthesized through various reactions and screened for their antibacterial and antifungal activities, demonstrating their potential as therapeutic agents (Ali, 2009).
Propriétés
IUPAC Name |
[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-16-7-8-18(22-15-16)23-19-9-10-20(25-24-19)26-11-13-27(14-12-26)21(28)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQJTWGJEYHMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-((5-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5530519.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5530531.png)
![3-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5530532.png)
![9-[(1,2-dimethyl-1H-pyrrol-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5530537.png)
![3-amino-N-(3-fluoro-4-methylphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5530543.png)

![N-(4-ethoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5530572.png)
![2-{2-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]-2-oxoethyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B5530585.png)

![N-[2-(aminocarbonyl)phenyl]nicotinamide](/img/structure/B5530603.png)

![9-L-norvalyl-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5530610.png)
![2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5530624.png)